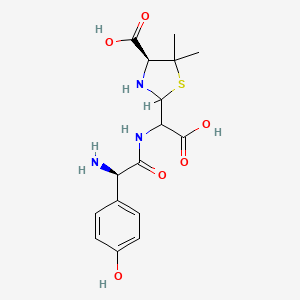

Amoxicillin open ring

描述

Contextualization of Beta-Lactam Antibiotic Degradation

Beta-lactam antibiotics, a cornerstone of modern medicine, are characterized by a core beta-lactam ring structure essential for their antibacterial activity. nih.gov Amoxicillin (B794), a widely used member of the penicillin family, belongs to this class. nih.govresearchgate.net A defining characteristic of these antibiotics is their susceptibility to degradation, primarily through the hydrolytic cleavage of the strained, four-membered beta-lactam ring. researchgate.netresearchgate.netnih.govbam.de This process, which leads to the formation of various degradation products, inactivates the antibiotic. mdpi.com The degradation can be influenced by several environmental factors, including pH, temperature, and the presence of certain metals, which can catalyze the reaction. bam.denih.govnih.gov The environmental fate of these antibiotics is a significant concern, as their presence and that of their degradation products in water sources contribute to the complex issue of antimicrobial resistance (AMR). bam.denih.gov

Significance of Amoxicillin Ring-Opened Forms in Academic Research

The degradation of amoxicillin invariably begins with the opening of its beta-lactam ring, leading to the formation of amoxicillin penicilloic acid as the primary initial hydrolysis product. researchgate.netnih.govresearchgate.netscielo.br This and subsequent degradation products are of considerable interest in academic research for several reasons. They serve as markers for the stability and degradation of the parent drug in various environmental and physiological matrices. nih.govnih.gov Researchers study the formation and persistence of these ring-opened forms in different types of water, such as wastewater, surface water, and drinking water, to understand the antibiotic's environmental footprint. bam.denih.govnih.gov Furthermore, these degradation products are often unstable themselves, undergoing further transformations into a cascade of other compounds, including amoxicillin penilloic acid and amoxicillin diketopiperazines. researchgate.netnih.govnih.gov The identification and quantification of these varied forms necessitate the use of sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfkit.hrnih.govmdpi.com

Overview of Research Trajectories Pertaining to Amoxicillin Degradation

Scientific investigation into amoxicillin degradation follows several key trajectories. A primary area of focus is on hydrolysis studies, which examine the kinetics and pathways of degradation under various conditions, particularly pH dependence. nih.govresearchgate.net These studies have revealed that both the rate of hydrolysis and the resulting profile of transformation products are strongly influenced by the acidity or alkalinity of the medium. nih.gov Another significant research avenue involves advanced oxidation processes (AOPs), such as photocatalysis and the photo-Fenton process, to actively break down amoxicillin in contaminated water. rsc.orgbohrium.comnih.gov This research aims to develop effective methods for wastewater treatment by identifying catalysts and conditions that promote complete mineralization of the antibiotic. nih.govbohrium.com Concurrently, studies on microbial degradation explore the potential of specific microorganisms to metabolize amoxicillin and its byproducts, offering a bioremediation-based approach to eliminating these contaminants. fkit.hrnih.gov A crucial supporting field is the continuous development of analytical methodologies to accurately detect and characterize the complex array of degradation products formed through these different pathways. nih.govmdpi.com

Scope and Objectives of the Research Outline

This article provides a focused scientific overview of the open-ring forms of amoxicillin. It begins by contextualizing the degradation of beta-lactam antibiotics and highlighting the importance of amoxicillin's ring-opened structures in scientific research. The subsequent sections will delve into detailed research findings on the primary degradation products resulting from the opening of the amoxicillin ring. The objective is to present a thorough and scientifically accurate summary of the formation, chemical identity, and further transformation of these compounds, supported by data from peer-reviewed studies. The content will strictly adhere to the chemical and analytical aspects of these compounds, excluding clinical or toxicological profiles.

Detailed Research Findings

The degradation of amoxicillin is a multi-step process that generates several key open-ring compounds. The initial and most well-documented step is the hydrolysis of the β-lactam ring to form amoxicillin penicilloic acid. researchgate.netnih.gov This reaction is readily catalyzed in aqueous environments and is significantly influenced by pH. nih.gov

Laboratory experiments have shown that under neutral pH conditions, amoxicillin penicilloic acid is the dominant initial transformation product. nih.gov However, this intermediate is not stable and can undergo further reactions. nih.gov Two principal subsequent pathways are decarboxylation and cyclization.

Decarboxylation: Amoxicillin penicilloic acid can lose a carboxyl group to form amoxicillin penilloic acid. nih.govnih.gov

Cyclization: Alternatively, the penicilloic acid can undergo an intramolecular condensation reaction to form a more stable six-membered ring structure, known as amoxicillin diketopiperazine. researchgate.net

The specific degradation pathway and the relative abundance of the resulting products are highly dependent on the conditions. For instance, studies on the abiotic degradation of amoxicillin at varying pH levels found that amoxicillin penicilloic acid (TP 1), amoxicillin 2',5'-diketopiperazine (TP 2), and amoxicillin penilloic acid (TP 3) were all observed at neutral pH. nih.gov Research has also identified amoxicillin penamaldic acid as another potential degradation derivative. nih.govusp-pqm.org The presence of certain metals, such as copper and zinc, has been shown to catalyze the hydrolysis of amoxicillin, accelerating its degradation significantly in tap and mineral water compared to surface or ultrapure water. bam.denih.gov

Biodegradation studies using microorganisms like Bacillus subtilis have also identified the ring-opened penicilloic acid as the main degradation product, which can be further transformed through decarboxylation. fkit.hr Advanced oxidation processes also proceed via the opening of the β-lactam ring as a key degradation step. rsc.orgnih.gov

The following tables summarize the key open-ring degradation products of amoxicillin and the analytical methods used for their identification.

Table 1: Major Amoxicillin Open-Ring Degradation Products

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Pathway |

| Amoxicillin Penicilloic Acid | C16H21N3O6S | 383.42 | Hydrolysis of the β-lactam ring. researchgate.netnih.govscielo.br |

| Amoxicillin Penilloic Acid | C15H21N3O4S | 339.41 | Decarboxylation of amoxicillin penicilloic acid. nih.govnih.govsimsonpharma.com |

| Amoxicillin Diketopiperazine | C16H19N3O4S | 365.40 | Intramolecular cyclization of amoxicillin penicilloic acid. researchgate.net |

| Amoxicillin Penamaldic Acid | Not explicitly defined in searches | Not explicitly defined in searches | Intermediate in the degradation process. nih.govchempedia.info |

Table 2: Research Findings on Amoxicillin Degradation Conditions

| Research Focus | Key Conditions | Major Products Identified | Reference |

| pH-Dependent Hydrolysis | pH 3, 7, and 11 | Amoxicillin penicilloic acid, amoxicillin diketopiperazine, amoxicillin penilloic acid (at neutral pH). nih.gov | nih.gov |

| Metal-Catalyzed Hydrolysis | Presence of Copper (Cu²⁺) and Zinc (Zn²⁺) in water | Accelerated formation of hydrolysis products. bam.de | bam.denih.gov |

| Biodegradation | Incubation with Bacillus subtilis | Amoxicillin penicilloic acid (main), decarboxylated products. fkit.hr | fkit.hr |

| Photocatalysis (High-Intensity Light) | Anatase catalyst | Various degradation compounds, with rapid breakdown preventing observation of initial products like penicilloic acid in the final mixture. nih.gov | nih.gov |

| Photo-Fenton Process | FeSO₄ or Ferrioxalate, H₂O₂, solar simulator | Intermediates formed via β-lactam ring opening, hydroxylation, and further oxidation. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKJQFIKHAUIA-JJOYANBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Amoxicillin Beta Lactam Ring Opening

Hydrolytic Pathways Governing Ring Scission

Hydrolysis is a primary mechanism for the non-enzymatic degradation of amoxicillin (B794), leading to the opening of the beta-lactam ring. This process is significantly influenced by the pH of the aqueous environment, with distinct catalytic actions occurring under acidic, basic, and neutral conditions. The cleavage of the amide bond in the beta-lactam ring results in the formation of inactive degradation products.

Acid-Catalyzed Hydrolysis of the Beta-Lactam Ring

Under acidic conditions, the hydrolysis of amoxicillin's beta-lactam ring is a relatively slow process. The reaction mechanism involves the protonation of the carbonyl oxygen of the beta-lactam ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent cleavage of the amide bond leads to the formation of amoxicillin penicilloic acid.

Research has shown that the rate of amoxicillin degradation is highly dependent on pH. In strongly acidic environments (e.g., pH 2-3), the hydrolytic half-life can be extensive. For instance, one study reported that at pH 2, achieving over 80% removal of amoxicillin through hydrolysis required 24 hours. Another study determined the hydrolytic half-life of amoxicillin to be 128.2 hours at pH 3. This indicates that while acid-catalyzed degradation occurs, it is not a rapid process. The primary and initial degradation product formed through this pathway is amoxicillin penicilloic acid, which is biologically inactive.

Base-Catalyzed Hydrolysis of the Beta-Lactam Ring

In contrast to acidic conditions, the hydrolysis of the amoxicillin beta-lactam ring is significantly accelerated in alkaline environments. The mechanism of base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the beta-lactam ring. This is a more potent nucleophile than water, leading to a much faster reaction rate. This attack forms a tetrahedral intermediate, which then collapses, resulting in the cleavage of the amide bond and the opening of the beta-lactam ring.

The rate of this degradation pathway increases with increasing pH. Studies have demonstrated a dramatic decrease in the stability of amoxicillin as the pH becomes more alkaline, with a reported half-life of only 9.7 hours at pH 11. The primary products of this rapid degradation are amoxicilloic acid (another name for penicilloic acid) and, through subsequent intramolecular reactions, amoxicillin 2',5'-diketopiperazine. In the presence of oxygen, alkaline conditions can also promote a self-catalytic degradation pathway involving the generation of superoxide (B77818) radicals that interact with the phenol (B47542) group of the amoxicillin molecule.

Neutral Hydrolysis in Aqueous Media

In neutral aqueous solutions (approximately pH 7), amoxicillin undergoes spontaneous, or neutral, hydrolysis. While slower than base-catalyzed hydrolysis, this pathway is a significant factor in the degradation of the antibiotic in environmental and physiological systems. The mechanism involves a nucleophilic attack by a water molecule on the beta-lactam carbonyl carbon.

The stability of amoxicillin in neutral media is moderate. One study reported a hydrolytic half-life of 208.3 hours at pH 7. The initial and principal product of neutral hydrolysis is amoxicillin penicilloic acid. This intermediate product is not entirely stable and can undergo further degradation and rearrangement over time to form other products, including amoxicillin penilloic acid and amoxicillin 2',5'-diketopiperazine. youtube.com

Table 1: Effect of pH on Amoxicillin Hydrolytic Half-Life

| pH | Condition | Half-Life (Hours) | Primary Degradation Product(s) |

| 3 | Acidic | 128.2 | Amoxicillin Penicilloic Acid |

| 7 | Neutral | 208.3 | Amoxicillin Penicilloic Acid |

| 11 | Alkaline | 9.7 | Amoxicilloic Acid, Amoxicillin 2',5'-diketopiperazine |

Enzymatic Degradation Mechanisms Inducing Ring Opening

The most significant mechanism of bacterial resistance to amoxicillin involves the enzymatic degradation of the antibiotic. Bacteria can produce enzymes called beta-lactamases, which specifically target and catalyze the hydrolysis of the beta-lactam ring, effectively neutralizing the drug.

Beta-Lactamase Enzyme Action and Hydrolysis

Beta-lactamases are a diverse family of enzymes that hydrolyze the amide bond in the beta-lactam ring of penicillin and cephalosporin (B10832234) antibiotics. nih.gov This action produces the corresponding penicilloic acid, which lacks antibacterial activity. researchgate.net The catalytic mechanism varies between different classes of beta-lactamases, with the most common being the serine beta-lactamases (Classes A, C, and D).

In the serine beta-lactamase mechanism, a serine residue in the enzyme's active site acts as a nucleophile. nih.gov This serine's hydroxyl group attacks the electrophilic carbonyl carbon of the amoxicillin beta-lactam ring. nih.govmdpi.com This results in the formation of a covalent acyl-enzyme intermediate, effectively opening the beta-lactam ring. A water molecule then enters the active site and hydrolyzes this intermediate, releasing the inactivated amoxicillin (as amoxicillin penicilloic acid) and regenerating the free enzyme, which can then act on another antibiotic molecule. nih.gov This catalytic cycle is highly efficient, allowing a single enzyme molecule to inactivate thousands of antibiotic molecules per second.

Structural Insights into Enzyme-Substrate Interactions Leading to Ring Cleavage

The high efficiency of beta-lactamase enzymes is rooted in the precise molecular interactions between the enzyme's active site and the amoxicillin molecule. The structural basis for this interaction lies in the antibiotic's mimicry of the natural substrate of bacterial cell wall transpeptidases, the D-alanyl-D-alanine dipeptide. frontiersin.org

The active site of a beta-lactamase, such as the CTX-M-14 variant, forms a binding pocket that accommodates the amoxicillin molecule. researchgate.net Computational docking studies have elucidated the specific interactions that stabilize this enzyme-substrate complex. These include a network of hydrogen bonds and van der Waals forces between amino acid residues in the active site and various functional groups on the amoxicillin molecule. researchgate.netresearchgate.net For instance, key residues will interact with the carboxylate group, the side-chain amine, and the phenolic hydroxyl group of amoxicillin.

This precise positioning orients the beta-lactam ring optimally for nucleophilic attack by the catalytic serine residue (e.g., Ser70). researchgate.net The inherent strain of the four-membered beta-lactam ring, combined with its polarization by the active site environment, lowers the activation energy for the ring-opening reaction. nih.gov Once the acyl-enzyme intermediate is formed, the subsequent hydrolysis by water is also facilitated by the active site architecture, completing the catalytic destruction of the amoxicillin molecule. nih.gov

Table 2: Key Interactions in Amoxicillin-Beta-Lactamase Binding

| Interaction Type | Amoxicillin Group Involved | Enzyme Active Site Residue (Example) | Role in Catalysis |

| Hydrogen Bonding | Carboxylate Group | Arginine, Serine | Substrate binding and orientation |

| Hydrogen Bonding | Side-Chain Amine | Aspartate, Glutamate | Substrate recognition and positioning |

| Van der Waals Forces | Phenyl and Thiazolidine Rings | Hydrophobic residues (e.g., Leucine, Valine) | Stabilization of the enzyme-substrate complex |

| Nucleophilic Attack | Beta-Lactam Carbonyl | Catalytic Serine | Covalent bond formation, ring opening |

Photolytic and Radiolytic Degradation Pathways

Exposure to light and ionizing radiation can induce the degradation of amoxicillin, primarily through the opening of the β-lactam ring. These processes can occur directly through the absorption of energy by the amoxicillin molecule itself or indirectly through the action of reactive species generated in the surrounding medium.

Direct photolysis occurs when an amoxicillin molecule absorbs light energy, leading to its transition to an electronically excited state. This process begins with the molecule moving from its ground state to a singlet-excited state. nih.gov Following this, it can undergo intersystem crossing to a more stable triplet-excited state. nih.gov It is from these excited states that the transformation into various degradation products occurs. nih.gov However, the direct photodegradation of amoxicillin under natural sunlight is often slow. This is because the light absorption profile of amoxicillin is below 280 nm, while the majority of UV/vis irradiation reaching the Earth's surface is above 300 nm. nih.gov

Indirect photolysis is often a more significant degradation pathway for amoxicillin in the environment. This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by photosensitizers present in the water, like dissolved organic matter (DOM). nih.gov The hydroxyl radical, in particular, plays a substantial role, contributing to 10-22% of the total loss rate of amoxicillin in the presence of DOM. nih.gov In contrast, singlet oxygen accounts for a much smaller fraction of the degradation, contributing only 0.03-0.08%. nih.gov These highly reactive species can attack the amoxicillin molecule, leading to the opening of the β-lactam ring and further degradation.

Electron beam irradiation (EBI) is an effective technology for the degradation of amoxicillin. bjrs.org.brresearchgate.net This process relies on the radiolysis of water, which generates a variety of reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species then react with and degrade the amoxicillin molecules. iaea.org Studies have demonstrated high removal efficiencies for amoxicillin using EBI. For instance, a 97.9% reduction in amoxicillin concentration has been observed with an absorbed dose of 0.75 kGy. bjrs.org.brresearchgate.net At a dose of 7 kGy, a 98–99% removal of the antibiotic can be achieved. nih.govnih.gov The degradation products formed during irradiation can also be further broken down with increasing doses. nih.gov

| Irradiation Dose (kGy) | Amoxicillin Removal Efficiency (%) | Key Findings |

| 0.75 | 97.9% | Effective for significant drug concentration reduction. bjrs.org.brresearchgate.net |

| 3.0 | - | Resulted in 10% carbon removal (TOC). bjrs.org.brresearchgate.net |

| 7.0 | 98-99% | Ensures almost complete removal of the antibiotic. nih.govnih.gov |

This table summarizes the efficiency of electron beam irradiation in degrading amoxicillin at different doses.

Influence of Environmental and Catalytic Factors on Ring Opening

The rate and pathway of amoxicillin degradation are significantly influenced by various environmental and catalytic factors. The presence of mineral surfaces and dissolved organic matter can either accelerate or inhibit the ring-opening process.

Certain mineral surfaces can act as photocatalysts, accelerating the degradation of amoxicillin. For example, anatase, a form of titanium dioxide (TiO₂), has been shown to increase the degradation of amoxicillin by 4.5-fold in the presence of light compared to photolysis alone. mdpi.com This is attributed to the generation of electron-hole pairs on the anatase surface upon irradiation, which then produce reactive oxygen species that degrade the antibiotic. Conversely, other minerals like kaolinite (B1170537) can diminish the degradation of amoxicillin under irradiation, possibly by blocking light penetration. mdpi.com

| Mineral | Effect on Amoxicillin Degradation | Mechanism |

| Anatase (TiO₂) | Accelerates degradation | Photocatalysis, generation of ROS. mdpi.com |

| Kaolinite | Diminishes degradation | Limited light penetration. mdpi.com |

This table illustrates the contrasting effects of different mineral surfaces on the photodegradation of amoxicillin.

Dissolved organic matter (DOM) plays a critical role in the photochemical transformation of amoxicillin in natural waters. nih.gov DOM can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species that indirectly degrade amoxicillin. nih.gov More significantly, the direct reaction with singlet and triplet excited states of DOM ((³DOM*)) is a major contributor to amoxicillin loss, accounting for 48-74% of its degradation. nih.gov The rate of this photodegradation shows a positive correlation with the sorption of amoxicillin to DOM, suggesting that the proximity between the excited DOM and the antibiotic molecule is a key factor. nih.gov

Identification and Structural Elucidation of Amoxicillin Ring Opened Products

Characterization of Primary Hydrolysis Products

Hydrolysis is a primary degradation pathway for amoxicillin (B794), leading to the formation of several key open-ring products.

Amoxicillin penicilloic acid is the initial product formed upon the hydrolytic cleavage of the amide bond within the β-lactam ring of amoxicillin. This reaction can be catalyzed by β-lactamases or occur under aqueous alkaline conditions. The resulting structure contains a free carboxylic acid and a thiazolidine ring.

Structural Elucidation: The molecular formula for amoxicillin penicilloic acid is C16H21N3O6S, with a molecular weight of approximately 383.4 g/mol . nih.gov High-resolution mass spectrometry is a key technique for its identification, with the protonated molecular ion ([M+H]+) being observed at an m/z of 384.1229. nih.gov Collision-induced dissociation (CID) of this ion produces characteristic fragment ions at m/z 323.1063 (resulting from decarboxylation), m/z 189.0697, and m/z 160.0433, which corresponds to the thiazolidine ring structure. nih.gov

Stereoisomers: Amoxicillin penicilloic acid can undergo epimerization at the C5 position of the thiazolidine ring, leading to the formation of 5S and 5R stereoisomers. lcms.cz These diastereomers can be separated and identified using chromatographic techniques such as high-performance liquid chromatography (HPLC). lcms.cz 1H NMR spectroscopy has been utilized to detect and quantify both the 5R, 6R and 5S, 6R penicilloic acids in biological samples. researchgate.net

| Property | Value |

| Molecular Formula | C16H21N3O6S |

| Molecular Weight | 383.4 g/mol |

| Protonated Molecular Ion [M+H]+ | m/z 384.1229 |

| Key MS/MS Fragments | m/z 323.1063, 189.0697, 160.0433 |

| Stereochemistry | Epimerization at C5 |

Further degradation of amoxicillin penicilloic acid can occur through decarboxylation of the free carboxylic acid group, resulting in the formation of amoxicillin penilloic acid. researchgate.netnih.gov This transformation product is also found as a mixture of stereoisomers.

Structural Elucidation: The molecular formula of amoxicillin penilloic acid is C15H21N3O4S. nih.gov Its identity has been confirmed by accurate mass measurement, with the protonated molecular ion ([M+H]+) appearing at m/z 340.1331. nih.gov A primary fragment ion observed in its CID spectrum is at m/z 323.1065, which corresponds to the loss of an ammonia (B1221849) molecule. nih.gov

Stereoisomers: Similar to its precursor, amoxicillin penilloic acid exists as stereoisomers. These isomers have been identified in amoxicillin solutions under acidic conditions. nih.gov Chromatographic methods can distinguish between these different forms.

| Property | Value |

| Molecular Formula | C15H21N3O4S |

| Protonated Molecular Ion [M+H]+ | m/z 340.1331 |

| Key MS/MS Fragments | m/z 323.1065 |

| Formation | Decarboxylation of amoxicillin penicilloic acid |

Characterization of Cyclization and Dimerization Products

In addition to hydrolysis, amoxicillin can undergo intramolecular cyclization and intermolecular dimerization, leading to more complex degradation products.

Amoxicillin diketopiperazine is a significant degradation product formed through an intramolecular cyclization reaction. nih.gov This process involves the amino group of the side chain attacking the carbonyl group of the opened β-lactam ring, forming a stable six-membered diketopiperazine ring. researchgate.netnih.gov

Structural Elucidation: The molecular formula for amoxicillin diketopiperazine is C16H19N3O5S, and its molecular weight is approximately 365.41 g/mol . researchgate.net Mass spectrometry confirms its structure, with a protonated molecular ion ([M+H]+) at m/z 366.1124. nih.gov A major fragment ion in its CID spectrum is observed at m/z 160.0428, corresponding to the thiazolidine ring portion of the molecule. nih.gov 1H NMR spectroscopy has also been used to characterize its diastereomers.

| Property | Value |

| Molecular Formula | C16H19N3O5S |

| Molecular Weight | 365.41 g/mol |

| Protonated Molecular Ion [M+H]+ | m/z 366.1124 |

| Key MS/MS Fragments | m/z 207, 160 |

| Formation | Intramolecular cyclization |

Dimerization of amoxicillin can occur, leading to the formation of larger molecules. One such dimer is the amoxicillin dimer (penicilloic acid form), which involves the linkage of two amoxicillin penicilloic acid molecules.

Structural Elucidation: The molecular formula for the amoxicillin dimer (penicilloic acid form) is C32H40N6O11S2, with a molecular weight of approximately 748.8 g/mol . The formation of this dimer involves the interaction between the free carboxyl group of one penicilloic acid molecule and the amino group of another. The detection of amoxicillin dimers has been reported in rat urine. researchgate.net

| Property | Value |

| Molecular Formula | C32H40N6O11S2 |

| Molecular Weight | 748.8 g/mol |

| Formation | Dimerization of amoxicillin penicilloic acid |

Phenol (B47542) hydroxypyrazine, also known as 3-(4-hydroxyphenyl)pyrazin-2-ol, is another degradation product of amoxicillin.

Structural Elucidation: This compound has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol . Its structure has been characterized using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy shows characteristic bands at 3200-2800, 1660, 1610, 1590, and 1510 cm-1. 1H NMR spectroscopy reveals signals at δ 6.80-6.78 (d, 2H), 7.18-7.17 (d, 1H), 7.36-7.35 (m, 2H), 8.25-8.22 (d, 2H), and 9.59 (s, 1H). Mass spectrometry shows a molecular ion at m/z 188.

| Property | Value |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| Molecular Ion [M]+ | m/z 188 |

| Key 1H NMR Signals | δ 9.59 (s, 1H), 8.25-8.22 (d, 2H), 7.36-7.35 (m, 2H), 7.18-7.17 (d, 1H), 6.80-6.78 (d, 2H) |

Identification of Other Degradation By-products (e.g., Amoxicillin S-Oxide)

Beyond the primary hydrolytic degradation that leads to the opening of the β-lactam ring, amoxicillin can undergo other modifications, such as oxidation. One notable oxidative by-product is Amoxicillin S-Oxide. The formation of this sulfoxide derivative has been observed under specific environmental conditions.

Research has shown that Amoxicillin S-Oxide is consistently produced when amoxicillin solutions are exposed to sunlight irradiation. publish.csiro.auresearchgate.net Its formation can be significantly enhanced in the presence of natural photosensitizers like humic acid or in complex matrices such as secondary wastewater effluent. publish.csiro.auresearchgate.net The oxidation occurs at the sulfide moiety of the thiazolidine ring. researchgate.net The structure of Amoxicillin S-Oxide has been decisively confirmed through a combination of liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy after isolation by preparative HPLC. publish.csiro.auresearchgate.net Studies have also reported the formation of Amoxicillin S-oxide as an intermediate product during amoxicillin removal through processes like γ-irradiation and non-thermal plasma. researchgate.net

Other key degradation products that have been identified in various studies include amoxicillin penicilloic acid, amoxicillin penilloic acid, and amoxicillin diketopiperazine. nih.govresearchgate.net The hydrolysis of the β-lactam ring is the initial step that produces amoxicillin penicilloic acid, which can then further degrade. researchgate.net

Advanced Analytical Methodologies for Structural Confirmation

The definitive identification and structural elucidation of amoxicillin's ring-opened products and other degradation by-products necessitate the use of sophisticated analytical techniques. These methods provide the high sensitivity and specificity required to separate, detect, and characterize the complex mixtures that result from amoxicillin degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, LC/ESI-TOF-MS, Ion Trap MS(n))

Liquid Chromatography coupled with Mass Spectrometry is a cornerstone technique for the analysis of amoxicillin degradation. The coupling of LC with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), provides unequivocal structural information.

LC-MS/MS and UPLC-MS/MS: These methods are widely used for the simultaneous quantification of amoxicillin and its metabolites in various matrices, including human plasma and chicken tissues. nih.govzenodo.orgnih.gov Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to conventional HPLC. zenodo.orgnih.govmdpi.com In tandem mass spectrometry, precursor ions of the target compounds are selected and fragmented to produce characteristic product ions, which are used for quantification and confirmation. For amoxicillin and its metabolites, a common characteristic product ion is observed at m/z 160.1, corresponding to the [C₆H₉SO₂ + H]⁺ fragment. nih.gov

LC/ESI-TOF-MS: Electrospray ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry allows for highly accurate mass measurements of molecular ions and their fragments. acs.orgnih.govmanuallib.com This capability is crucial for determining the elemental composition of unknown degradation products, thereby confirming their empirical formulas and lending strong support to proposed structures. acs.orgnih.govplu.mx For instance, the accurate mass of the amoxicillin fragment at m/z 160.0435 was measured with an accuracy of 1.71 ppm, confirming its formula as C₆H₁₀NO₂S. manuallib.com

Ion Trap MS(n): An ion trap mass spectrometer allows for multiple stages of fragmentation (MSⁿ), providing detailed structural insights. acs.orgnih.govplu.mx By performing MS/MS and even MS³ experiments, complex fragmentation pathways can be mapped out. researchgate.netacs.orgnih.govplu.mx This technique has been instrumental in elucidating the structures of degradation products formed under various stress conditions. acs.orgnih.govplu.mx

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Analytical Technique | Reference |

|---|---|---|---|---|

| Amoxicillin | 366.1 | 349.1, 208.0, 160.1 | LC-MS/MS, LC/ESI-TOF-MS | nih.govlcms.cz |

| Amoxicillin Penicilloic Acid | 384.0 | 323.1, 160.1 | LC-MS/MS | researchgate.netnih.gov |

| Amoxicillin Diketopiperazine | 366.4 | 160.1 | LC-MS/MS | nih.govmdpi.com |

| Amoxicillin S-Oxide | 382.0 | Not specified | LC-MS | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of chemical compounds. springernature.com While LC-MS provides information on mass and fragmentation, NMR offers definitive proof of a molecule's complete structure by mapping the connectivity of atoms. For the analysis of amoxicillin degradation products, NMR is typically used after a specific by-product has been isolated and purified, often by preparative HPLC. publish.csiro.auresearchgate.net

Both ¹H NMR and ¹³C NMR are employed to identify the hydrogen and carbon atoms within a molecule. ug.edu.gh Decisive proof for the structure of Amoxicillin S-oxide was obtained by comparing the ¹H NMR spectra of the parent amoxicillin with that of the isolated degradation product. publish.csiro.au This comparison allows for the precise assignment of chemical shifts and the identification of structural changes, such as the oxidation at the sulfur atom. publish.csiro.auresearchgate.net

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | Structural confirmation of isolated Amoxicillin S-Oxide | Provided decisive proof of the sulfoxide structure by comparing spectra with the parent amoxicillin. | publish.csiro.au |

| ¹H NMR and ¹³C NMR | Analysis of amoxicillin samples for quality control | Used to identify the hydrogen and carbon atoms in amoxicillin to obtain an expected profile for comparison. | ug.edu.gh |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the routine analysis and quantification of amoxicillin and its degradation products. oup.comnih.govnih.gov This method is valued for its simplicity, precision, and accuracy.

The separation is typically achieved using a reversed-phase C18 column. nih.govresearchgate.net The mobile phase often consists of a phosphate buffer and an organic modifier like methanol or acetonitrile. nih.govnih.gov Detection is commonly performed at a wavelength of 230 nm, where amoxicillin exhibits significant UV absorbance. oup.comnih.govresearchgate.net The method can be validated according to international guidelines to ensure its linearity, precision, accuracy, and specificity for determining amoxicillin in bulk drug substances, pharmaceutical dosage forms, and environmental samples. oup.comnih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5µm) | nih.gov |

| Mobile Phase | Potassium phosphate buffer : Methanol (e.g., 95:5 v/v) | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govnih.gov |

| Detection Wavelength | 225 - 230 nm | oup.comnih.gov |

| Injection Volume | 20 µL | nih.govnih.gov |

Other Chromatographic Techniques (e.g., Thin Layer Chromatography, Capillary Electrophoresis)

While LC-MS and HPLC-UV are the predominant methods, other chromatographic techniques also serve important roles in the analysis of amoxicillin and its by-products.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for the preliminary screening and separation of beta-lactam antibiotics. nih.govresearchgate.net Using a stationary phase like silica gel and various mobile phase systems, different penicillins and their degradation products can be separated. nih.govijprajournal.com Detection can be achieved by viewing the plate under UV light (254 nm) or by using spray reagents like ninhydrin, which reacts with degradation products containing primary amine groups. nih.govresearchgate.netepa.gov Densitometric analysis can be applied for quantitative measurements. ijprajournal.comepa.gov

Capillary Electrophoresis (CE): Capillary Electrophoresis is a high-efficiency separation technique that offers fast analysis times. scielo.brscielo.br It has been successfully developed for the simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical preparations. scielo.brscielo.br The separation is based on the differential migration of charged analytes in an electric field within a narrow capillary. scielo.brnih.gov CE methods are noted for being fast, inexpensive, and environmentally friendly due to low solvent consumption. scielo.brscielo.br

Stability and Degradation Kinetics of Amoxicillin Leading to Ring Opening

Physicochemical Factors Influencing Degradation Rates

The degradation of amoxicillin (B794), primarily through the hydrolysis of the β-lactam ring, is significantly influenced by several environmental factors. Understanding these factors is crucial for the formulation and storage of amoxicillin-containing products.

The rate of amoxicillin degradation in aqueous solutions is highly dependent on the pH of the medium. The molecule exhibits maximum stability in the pH range of 4 to 7. actamedicamarisiensis.ro Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to the formation of inactive degradation products. actamedicamarisiensis.roresearchgate.netmorressier.com

In highly acidic environments, specific-acid catalysis promotes the opening of the β-lactam ring. nih.gov Conversely, in alkaline solutions, specific-base catalysis is the predominant degradation pathway. nih.gov The degradation kinetics in aqueous solution generally follow a pseudo-first-order model. researchgate.net

The primary degradation product formed through the hydrolysis of the β-lactam ring is amoxicilloic acid. japsonline.comresearchgate.net This intermediate can further degrade to form other products, such as amoxicillin diketopiperazine-2',5'. japsonline.comresearchgate.netresearchgate.net Studies have shown that amoxicillin is more susceptible to degradation in 0.015 M NaOH, resulting in approximately 50% degradation. scielo.brresearchgate.net The zwitterionic form of the drug is considered to be more stable. nih.gov

The table below summarizes the effect of pH on the stability of amoxicillin.

| pH Condition | Effect on Amoxicillin Stability | Primary Degradation Products |

| Highly Acidic (e.g., pH 1) | Significant degradation | Amoxicilloic acid |

| Moderately Acidic to Neutral (pH 4-7) | Maximum stability | Minimal degradation |

| Alkaline (e.g., pH 11-14) | Significant degradation | Amoxicilloic acid, Amoxicillin diketopiperazine-2',5' |

Temperature is a critical factor accelerating the degradation of amoxicillin. An increase in temperature enhances the rate of the hydrolytic reaction that leads to the opening of the β-lactam ring. researchgate.net The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which allows for the calculation of the activation energy of the degradation process. researchgate.netnih.gov

Studies have shown a marked effect of temperature on the shelf-life of amoxicillin solutions. nih.gov For instance, the degradation of amoxicillin in an aqueous solution follows pseudo-first-order kinetics, and the rate constants fit the Arrhenius equation well in the temperature range of 35°C to 60°C, with an apparent activation energy of 126.9 kJ·mol⁻¹. researchgate.net In the solid state, amoxicillin trihydrate has been studied at temperatures ranging from 37°C to 110°C. researchgate.net Thermal degradation of amoxicillin trihydrate begins with the release of water, followed by the release of carbon dioxide and ammonia (B1221849) at higher temperatures. netzsch.com

The following table illustrates the impact of temperature on amoxicillin degradation.

| Temperature | Effect on Degradation Rate | Kinetic Model |

| Increased Temperature | Increased rate of degradation | Follows Arrhenius equation |

| 35°C - 60°C (in solution) | Rate constants increase with temperature | Pseudo-first-order kinetics |

| 37°C - 110°C (solid state) | Degradation proceeds via dehydration and subsequent decomposition | Prout-Tompkins model for amoxicillin trihydrate |

In the solid state, the presence of moisture and high relative humidity (RH) can significantly impact the stability of amoxicillin. japsonline.com Moisture facilitates the hydrolytic cleavage of the β-lactam ring, leading to the formation of degradation products like amoxicilloic acid. japsonline.com

The stability of amoxicillin trihydrate and its sodium salt is dependent on both relative humidity and temperature. nih.gov Kinetic studies have demonstrated that the degradation of amoxicillin sodium is approximately 1.5 x 10³ times faster than that of amoxicillin trihydrate at RH values greater than or equal to 50%. nih.gov For amoxicillin trihydrate, the degradation in the solid state at various temperatures and humidity levels can be modeled, with some studies suggesting it follows the Prout-Tompkins model. researchgate.net Proper packaging is therefore essential to protect solid dosage forms of amoxicillin from the detrimental effects of moisture. researchgate.net

| Factor | Effect on Solid-State Amoxicillin | Key Findings |

| High Temperature and Moisture | Promotes hydrolytic breakdown of the β-lactam ring | Leads to the formation of amoxicilloic acid |

| Relative Humidity (RH) | Affects the degradation rate | Amoxicillin sodium degrades much faster than amoxicillin trihydrate at high RH |

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of amoxicillin. nih.govmdpi.com Photodegradation can lead to the opening of the β-lactam ring and a subsequent loss of antibacterial activity. Studies have shown that complete removal of amoxicillin can be achieved under UV irradiation, especially in the presence of a photocatalyst like titanium dioxide (TiO₂). mdpi.comnih.govmdpi.com

The rate of photodegradation is influenced by factors such as the initial concentration of amoxicillin, the pH of the solution, and the intensity of the radiation. mdpi.commdpi.com For instance, the photodegradation of amoxicillin using hydrogen peroxide as an oxidant in the presence of UV irradiation is significantly influenced by the pH of the solution, with minimal degradation at acidic pH and an increasing trend as the pH shifts to basic. mdpi.comresearchgate.net While amoxicillin itself may not be significantly photodegraded under certain conditions, some of its degradation products can be susceptible to light exposure. scielo.br

| Radiation Type | Effect on Amoxicillin | Influencing Factors |

| UV Irradiation | Can lead to complete degradation | pH, initial concentration, presence of oxidants (e.g., H₂O₂) |

| Sunlight | Can cause degradation, especially with photocatalysts | Presence of photocatalysts (e.g., TiO₂) |

Kinetic Modeling of Amoxicillin Ring Opening Processes

The degradation of amoxicillin, particularly the opening of the β-lactam ring in aqueous solutions, is often described using kinetic models. The most commonly applied model is the pseudo-first-order kinetic model. nih.govresearchgate.net This model assumes that the concentration of one of the reactants (in this case, water) is in large excess and remains virtually constant throughout the reaction.

The degradation rate constant (k) can be determined at different pH values and temperatures. The log k-pH profiles often show inflection points near the pKa values of the amoxicillin molecule, indicating specific-acid and specific-base catalysis. nih.gov For the enzymatic synthesis of amoxicillin, Michaelis-Menten kinetics are often employed to model the reaction rates. nih.govnih.gov In the solid state, the degradation of amoxicillin trihydrate has been described by the Prout-Tompkins model, which is used for solid-state reactions that proceed through nucleation and growth of product phases. researchgate.net

Stress Degradation Studies and Accelerated Stability Testing

Stress degradation studies, also known as forced degradation studies, are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. scielo.brresearchgate.netijpda.orgneliti.com These studies involve subjecting the drug to conditions more severe than those used in accelerated stability testing.

For amoxicillin, stress testing typically includes exposure to:

Acidic conditions: (e.g., 0.1 M HCl) neliti.com

Alkaline conditions: (e.g., 0.1 M NaOH) neliti.com

Oxidative conditions: (e.g., 3% H₂O₂) neliti.com

Thermal stress: (e.g., dry heat at 80-105°C) scielo.brneliti.com

Photolytic stress: Exposure to light and UV radiation. scielo.br

These studies have shown that amoxicillin is highly susceptible to alkaline hydrolysis. scielo.brresearchgate.net The degradation products formed under these various stress conditions are then identified and characterized, which helps in elucidating the degradation pathways of the molecule.

Environmental Fate and Ecotoxicological Implications of Amoxicillin Open Ring Compounds

Occurrence and Distribution in Aquatic Environments

The highly reactive β-lactam ring of amoxicillin (B794) makes the parent compound relatively unstable in aqueous environments, leading to its transformation into various degradation products. researchgate.netnih.gov These open-ring compounds are frequently detected in different aquatic compartments, indicating their persistence and mobility.

Wastewater treatment plants are significant point sources for the introduction of antibiotics and their metabolites into the environment. nih.govnih.gov Despite treatment processes, amoxicillin and its open-ring degradation products are not completely eliminated and are frequently detected in the final effluents. semanticscholar.orgmdpi.com Studies have documented the presence of amoxicillin in WWTP effluents at concentrations up to 13 ng/L in Italy and 900 ng/L in hospital effluents. researchgate.netunesp.br

Table 1: Reported Concentrations of Amoxicillin in Wastewater Treatment Plant (WWTP) Effluents

| Location/Type | Concentration | Reference |

| Italian Municipal STP | 13 ng/L | unesp.br |

| Hospital Effluents | 900 ng/L | researchgate.net |

| Iranian Hospital WWTPs (Influent) | 13.3 - 18.47 µg/L | semanticscholar.org |

| Iranian Hospital WWTPs (Effluent) | 4.7 - 16.25 µg/L | semanticscholar.org |

Following their discharge from WWTPs, amoxicillin open-ring compounds are distributed in surface water bodies. nih.gov The presence of these compounds has been confirmed in rivers and lakes, although often at low concentrations due to dilution and further degradation. researchgate.netmdpi.com Amoxicillin has been detected in surface waters at concentrations around 200 ng/L. researchgate.net

Specific degradation products have also been traced in these environments. For example, amoxicillin diketopiperazine has been identified in river water, highlighting the environmental persistence of these transformation products. researchgate.netnih.gov The relatively low detection frequency of the parent amoxicillin in some surface water monitoring is attributed to the rapid opening of the β-lactam ring. mdpi.com However, the continued input from human consumption and subsequent wastewater discharge ensures a persistent, albeit low-level, presence of its degradation products. nih.gov

The contamination of groundwater with pharmaceutical compounds is a significant concern due to the potential for long-term exposure and the difficulty of remediation. nih.gov Amoxicillin and its degradation products have been detected in groundwater, indicating that they can leach from surface water or contaminated soil. nih.govresearchgate.net One of the main degradation products, amoxicillin diketopiperazine, has been specifically quantified in groundwater samples. researchgate.net The detection of these compounds in groundwater suggests they possess sufficient mobility and persistence to traverse soil layers and reach underlying aquifers. nih.gov

Ecotoxicity Assessment of Amoxicillin Degradation Products

The transformation of amoxicillin in the environment does not necessarily equate to detoxification. researchgate.net There is evidence to suggest that the resulting open-ring compounds and other by-products may be as toxic, or even more toxic, than the original amoxicillin molecule, posing a risk to aquatic life. repec.orgresearchgate.netresearchgate.net

The ecotoxicological effects of amoxicillin and its degradation products have been studied across various trophic levels, revealing a range of sensitivities. mdpi.com

Bacteria and Microalgae: Cyanobacteria (blue-green algae) have been identified as the most sensitive group to amoxicillin. nih.gov For instance, Synechococcus leopolensis exhibited a 96-hour EC50 (the concentration causing an effect in 50% of the population) as low as 2.22 µg/L. mdpi.comnih.gov In contrast, eukaryotic microalgae such as Pseudokirkneriella subcapitata are significantly less sensitive. mdpi.comnih.gov Ecotoxicity tests on treated effluent containing amoxicillin by-products, including open-ring structures like amoxicillin penicilloic acid and amoxilloic acid, demonstrated inhibitory effects on the bacterium Aliivibrio fischeri and the microalga Raphidocelis subcapitata. nih.gov The continuous exposure to these by-products led to a significant reduction in the bioluminescence of A. fischeri. nih.gov

Crustaceans: Studies on crustaceans, such as Daphnia magna, have shown that while amoxicillin itself may have lower toxicity, its degradation intermediates can be more harmful. unesp.br One study observed that during a photo-Fenton degradation process, the toxicity of the solution to D. magna initially decreased but then increased to 100% inhibition of mobility, indicating the formation of more toxic intermediates before eventual mineralization. unesp.br

Table 2: Ecotoxicity Data for Amoxicillin and its Degradation Products on Aquatic Organisms

| Organism | Species | Endpoint | Value | Compound Tested | Reference |

| Cyanobacterium | Synechococcus leopolensis | 96h-EC50 | 2.22 µg/L | Amoxicillin | mdpi.comnih.gov |

| Microalga | Pseudokirkneriella subcapitata | 72h-EC50 | 213.14 mg/L | Amoxicillin | mdpi.com |

| Bacterium | Aliivibrio fischeri | Bioluminescence Inhibition | Up to 88.8% | Effluent with by-products | nih.gov |

| Microalga | Raphidocelis subcapitata | Functional Decrease | 22.2% | Effluent with by-products | nih.gov |

| Crustacean | Daphnia magna | Mobility Inhibition | Up to 100% | Degradation Intermediates | unesp.br |

Bioaccumulation Potential of Ring-Opened Compounds in Environmental Biota

The potential for chemical compounds to accumulate in living organisms, known as bioaccumulation, is a critical factor in assessing their environmental risk. For the degradation products of amoxicillin, particularly those formed through the opening of the β-lactam ring, there is a notable lack of direct scientific research on their bioaccumulation potential in environmental biota. While the parent compound, amoxicillin, has been the subject of some ecotoxicological studies, its ring-opened metabolites have received significantly less attention in this regard.

Some studies suggest that amoxicillin itself may bioaccumulate in the muscle tissues of fish, which could lead to its entry into the food chain. researchgate.net While amoxicillin has a relatively low octanol-water partition coefficient (log Kow), which might suggest a lower potential for bioaccumulation, it has been reported that it can still biomagnify. noaa.gov The transformation of amoxicillin into its open-ring forms alters its chemical structure and properties, which could theoretically affect its uptake and retention in organisms. However, without specific studies, any assessment of the bioaccumulation potential of these degradation products remains speculative. The lack of research in this area represents a significant knowledge gap in understanding the full environmental fate and impact of amoxicillin pollution.

Transformation and Mineralization of Degradation Products in Environmental Systems

The transformation of amoxicillin in the environment is primarily initiated by the hydrolysis of its unstable β-lactam ring, leading to the formation of several open-ring degradation products (DPs). nih.govresearchgate.net The subsequent fate of these compounds, including further transformation and complete mineralization to inorganic substances, is influenced by a variety of biotic and abiotic factors.

The primary hydrolysis product of amoxicillin is amoxicilloic acid (also referred to as amoxicillin penicilloic acid). researchgate.netimdea-agua.orgresearchgate.net This compound can then undergo further degradation through different pathways depending on environmental conditions such as pH. noaa.gov In acidic conditions, amoxicilloic acid can be further transformed into amoxicillin penilloic acid. noaa.govnih.gov Under neutral to alkaline conditions, amoxicilloic acid can undergo intramolecular cyclization to form a more stable six-membered ring structure known as amoxicillin diketopiperazine-2',5'. researchgate.netresearchgate.netnih.gov This latter compound has been detected in wastewater treatment plant effluents and river water, indicating its persistence to some degree in aquatic environments. imdea-agua.orgnih.gov Another identified degradation product is phenol (B47542) hydroxypyrazine. researchgate.net

The mineralization of these degradation products, the complete breakdown into carbon dioxide, water, and inorganic ions, is a crucial process for the ultimate removal of the contaminant from the environment. Studies have shown that while transformation of amoxicillin is common, complete mineralization is not always achieved under natural conditions. nih.gov

Advanced oxidation processes (AOPs) have been investigated for their effectiveness in mineralizing amoxicillin and its degradation products. For instance, the photo-Fenton process has been shown to degrade amoxicillin, leading to the formation of various intermediates through the opening of the β-lactam ring and further oxidation. unesp.br Photocatalytic ozonation has also been demonstrated as a method for the fast mineralization of amoxicillin. aalto.fi In one study simulating chlorination, amoxicillin underwent almost complete mineralization (95–96% at pH 9) within minutes. mdpi.com However, it has also been noted that some degradation by-products may be resistant to hydroxyl radical attack, leading to low mineralization levels in certain photochemical processes. researchgate.netundip.ac.id

The presence of minerals can also influence the transformation pathways. For example, anatase, a form of titanium dioxide, has been shown to affect the formation of specific degradation compounds from amoxicillin. nih.gov The table below summarizes the key open-ring degradation products of amoxicillin and the environmental conditions that influence their formation.

| Degradation Product | Precursor | Influencing Factors | Environmental Occurrence |

| Amoxicilloic Acid (Amoxicillin Penicilloic Acid) | Amoxicillin | Hydrolysis of the β-lactam ring. researchgate.netresearchgate.net | Detected in various aqueous environments. imdea-agua.org |

| Amoxicillin Penilloic Acid | Amoxicilloic Acid | Acidic pH. noaa.govnih.gov | Identified as a transformation product. nih.gov |

| Amoxicillin Diketopiperazine-2',5' | Amoxicilloic Acid | Neutral to alkaline pH. researchgate.netresearchgate.net | Detected in wastewater and river water. imdea-agua.orgnih.gov |

| Phenol Hydroxypyrazine | Amoxicilloic Acid | Further degradation. researchgate.net | Identified as a degradation product. researchgate.net |

Pharmacological and Microbiological Consequences of Amoxicillin Ring Opening

Alteration and Loss of Antimicrobial Efficacy

The defining characteristic of amoxicillin (B794) and other β-lactam antibiotics is their ability to interfere with bacterial cell wall synthesis. This action is entirely dependent on the strained, four-membered β-lactam ring. Once this ring is cleaved, the resulting open-ring structure loses its ability to effectively bind to its molecular targets, leading to a complete or near-complete loss of antimicrobial power.

The inactivation of amoxicillin via the opening of its β-lactam ring is a hydrolytic process that renders the antibiotic ineffective. This process can be catalyzed by bacterial enzymes or occur under certain chemical conditions. The core mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

In a primary mechanism of bacterial resistance, β-lactamase enzymes act as catalysts for this hydrolysis. The active site of a serine-β-lactamase, for example, contains a serine residue. This serine's hydroxyl group performs a nucleophilic attack on the β-lactam ring, creating a temporary acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the inactivated antibiotic, now in the form of amoxicilloic acid (a type of penicilloic acid), and regenerating the enzyme to repeat the process. This enzymatic cleavage is highly efficient and is a major clinical challenge in treating bacterial infections.

Chemically, the ring is also susceptible to hydrolysis under alkaline or acidic conditions, where a hydroxide (B78521) ion or water can act as the nucleophile, respectively. The inherent strain of the fused ring system in penicillins makes the amide bond within the β-lactam ring particularly susceptible to cleavage, leading to the formation of inactive degradation products. The loss of this intact ring structure means the molecule can no longer mimic the D-Ala-D-Ala moiety of peptidoglycan precursors, and thus cannot bind to and inhibit penicillin-binding proteins (PBPs), the enzymes responsible for cross-linking the bacterial cell wall.

Once the β-lactam ring of amoxicillin is hydrolyzed, a variety of degradation products are formed. The principal and initial product is amoxicilloic acid. Further degradation can lead to other molecules such as amoxicillin diketopiperazine, penilloic acid, and phenol (B47542) hydroxypyrazine. iucc.ac.il

Extensive research has shown that these open-ring degradation products are devoid of clinically significant antibacterial activity. nih.gov The structural change resulting from hydrolysis fundamentally alters the molecule's shape, preventing it from binding to the active site of PBPs. One study found that solutions containing amoxicillin degradation products generated by the photo-Fenton process did not inhibit the growth of microorganisms in antimicrobial susceptibility tests. nih.gov Another study on β-lactamase I noted that penicilloic acid acts as a reversible competitive inhibitor but does not induce the conformational changes associated with active substrates that lead to enzyme deactivation, further supporting its lack of antimicrobial action. nih.gov

Table 1: Antibacterial Activity of Amoxicillin Degradation Products

| Degradation Product | Structure | Reported Antibacterial Activity |

|---|---|---|

| Amoxicilloic Acid | Open β-lactam ring | Inactive |

| Amoxicillin Diketopiperazine | Cyclized degradation product | Inactive |

| Amoxicillin Penilloic Acid | Decarboxylated product | Inactive |

Implications for Combination Therapies (e.g., with Beta-Lactamase Inhibitors)

The primary mechanism by which bacteria resist amoxicillin is through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. To counteract this, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid. youtube.com

These inhibitors are themselves β-lactam molecules but have weak intrinsic antibacterial activity. Their therapeutic value lies in their ability to act as "suicide inhibitors." They are recognized and attacked by β-lactamase enzymes, forming a stable, covalent bond that inactivates the enzyme. This effectively sacrifices the inhibitor molecule to protect the active antibiotic. By binding irreversibly to the β-lactamase, the inhibitor prevents it from hydrolyzing and inactivating amoxicillin. This allows the amoxicillin to remain intact, reach its PBP targets, and exert its bactericidal effect. The success of this combination therapy underscores the critical importance of the intact β-lactam ring; by protecting the ring from opening, the therapeutic efficacy of amoxicillin against many resistant strains is restored.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Amoxicillin |

| Amoxicilloic Acid |

| Penicilloic Acid |

| Amoxicillin Diketopiperazine |

| Amoxicillin Penilloic Acid |

| Phenol Hydroxypyrazine |

| Amoxicillin-S-Oxide |

| Clavulanic Acid |

Advanced Strategies for Amoxicillin Degradation and Environmental Remediation

Other Emerging Degradation Technologies (e.g., Enzymatic Treatment, Electron Beam Irradiation)

Beyond AOPs, other innovative technologies are being explored for amoxicillin (B794) degradation.

Enzymatic Treatment : This approach uses enzymes, such as peroxidases and laccases, to catalyze the degradation of amoxicillin. researchgate.netbrjac.com.br The primary degradation mechanism involves the opening of the β-lactam ring. researchgate.net In one study, using peroxidase in combination with H₂O₂, a 51% degradation of amoxicillin was achieved in 9 hours. researchgate.netbrjac.com.br The process leads to the formation of byproducts like amoxicillin penicilloic acid. researchgate.net Another study using catalase-positive bacteria stimulated by H₂O₂ removed over 99% of amoxicillin from wastewater. bpums.ac.ir

Electron Beam Irradiation (EBI) : EBI is a non-thermal process that uses high-energy electrons to induce the radiolysis of water, generating reactive species (e.g., •OH, e⁻aq, H•) that degrade pollutants. researchgate.net EBI has been shown to be highly effective for amoxicillin removal. Studies indicate that a dose of 0.75 kGy can reduce the drug concentration by 97.9% and remove 80% of its toxicity. researchgate.netbjrs.org.br A higher dose of 7 kGy can ensure 98-99% removal of amoxicillin. mdpi.com The degradation products formed at low doses can be further broken down at higher irradiation doses. mdpi.com

| Technology | Key Agent | Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Enzymatic Treatment | Peroxidase + H₂O₂ | 51% degradation | 9 hours | researchgate.net |

| Enzymatic Treatment | Catalase-positive bacteria + H₂O₂ | >99% removal | - | bpums.ac.ir |

| Electron Beam Irradiation | High-energy electrons | 97.9% degradation | 0.75 kGy dose | researchgate.netbjrs.org.br |

| Electron Beam Irradiation | High-energy electrons | 98-99% removal | 7 kGy dose | mdpi.com |

Strategies for Minimizing Amoxicillin Degradation in Pharmaceutical Formulations

The instability of the β-lactam ring makes amoxicillin susceptible to degradation, primarily through hydrolysis, which leads to the inactive open-ring form. researchgate.net This degradation can result in treatment failure. tandfonline.com Therefore, controlling the conditions during manufacturing, transport, and storage is crucial to maintain the drug's stability.

Key factors influencing amoxicillin degradation are heat and humidity. scielo.br Exposure to these conditions accelerates the hydrolysis of the β-lactam ring. scielo.br For reconstituted amoxicillin suspensions, storage temperature is critical. Laboratory analyses have shown that suspensions stored at refrigerated temperatures (2 to 8 °C) exhibit the lowest level of degradation. tandfonline.com Storing reconstituted suspensions for extended periods, such as 14 days, is discouraged even under refrigeration due to potential degradation. tandfonline.com Therefore, strict control of temperature and humidity throughout the product lifecycle is the primary strategy for minimizing the formation of the amoxicillin open ring structure in pharmaceutical formulations. scielo.br

Future Research Directions and Emerging Trends

Elucidation of Novel and Transient Amoxicillin (B794) Degradation Intermediates

The hydrolysis of amoxicillin's β-lactam ring is a primary degradation pathway, leading to the formation of several known ring-opened products. researchgate.netresearchgate.net The identification of these compounds has been largely facilitated by advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly using ion trap MSn and electrospray ionization time-of-flight (ESI-TOF) mass spectrometry for accurate mass determination. researchgate.netacs.org

Key identified degradation products include amoxicillin penicilloic acid, amoxicillin penilloic acid, and amoxicillin diketopiperazine-2',5'-dione. researchgate.netiucc.ac.il Studies have identified these and other byproducts, such as phenol (B47542) hydroxypyrazine and AMX-S-oxide, in various aqueous conditions, including different pH levels and in environmental samples like secondary wastewater effluent. iucc.ac.ilbohrium.comresearchgate.net

Future research is focused on identifying more elusive, novel, and transient intermediates that form during degradation processes like photolysis and advanced oxidation processes. nih.govmdpi.com The characterization of these short-lived species is essential for a complete understanding of the degradation cascade and the ultimate environmental fate of amoxicillin. researchgate.net

Table 1: Identified Amoxicillin Ring-Opened Degradation Products

| Degradation Product | Common Abbreviation | Method of Identification | Reference |

|---|---|---|---|

| Amoxicillin Penicilloic Acid | ADP1/2 | HPLC-MS/MS, NMR | iucc.ac.il |

| Amoxicillin Penilloic Acid | ADP4/5 | HPLC-MS/MS, NMR | iucc.ac.il |

| Amoxicillin 2',5'-Diketopiperazine | DIKETO / ADP8/9 | HPLC-MS/MS, NMR | researchgate.netiucc.ac.il |

| Amoxicillin-S-Oxide | AMX-S-oxide / ADP3 | HPLC-MS/MS | iucc.ac.ilresearchgate.net |

| Phenol Hydroxypyrazine | ADP6 | HPLC-MS/MS, NMR | iucc.ac.il |

Development of Comprehensive Ecotoxicological Risk Assessments for All Identified Ring-Opened Products

The presence of amoxicillin and its degradation products in aquatic environments raises concerns about their potential adverse effects on non-target organisms. researchgate.netnih.gov While amoxicillin itself has been the subject of numerous toxicity studies, its ring-opened byproducts are suspected of being more resistant to further degradation and potentially more toxic than the parent compound. researchgate.net

Comprehensive ecotoxicological risk assessments are crucial. These assessments involve determining the Predicted No-Effect Concentrations (PNECs) for aquatic species and calculating Hazard Quotients (HQs) by comparing PNECs to measured environmental concentrations. nih.govsemanticscholar.org Chronic toxicity tests on organisms representing different trophic levels—such as algae (Pseudokirchneriella subcapitata), invertebrates (Daphnia magna), and fish (Oryzias latipes)—are vital for establishing reliable environmental quality standards. nih.gov In silico tools like ECOSAR are also employed for preliminary assessments of the ecotoxic potential of transformation products. researchgate.net

Table 2: Ecotoxicity Data for Amoxicillin and Its Environmental Relevance

| Organism | Test Duration | Endpoint | No Observed Effect Concentration (NOEC) | Reference |

|---|---|---|---|---|

| Daphnia magna | 21 days | Reproduction | 27.2 mg/L | nih.gov |

| Oryzias latipes (juvenile) | 40 days | Survival | 21.8 mg/L | nih.gov |

| Microcystis aeruginosa (toxin-producing) | - | Growth Inhibition (EC50) | More toxic than to non-toxin strains | nih.gov |

Advancements in Predictive Modeling for Environmental Fate and Degradation Kinetics

Predictive models are essential tools for understanding and forecasting the environmental behavior of amoxicillin and its ring-opened products. mdpi.com These models simulate the fate and transport of these compounds in aquatic systems by incorporating physical, chemical, and biological degradation mechanisms, including hydrolysis, photolysis, and biodegradation. mdpi.comuiowa.edu

Quantitative Structure-Activity Relationship (QSAR) models are a key area of advancement. nih.gov Three-dimensional QSAR (3D-QSAR) models, for example, can establish quantitative links between the molecular structures of amoxicillin derivatives and their degradation potential in various systems. nih.govresearchgate.net Kinetic modeling is also critical for predicting the rate of degradation under different environmental conditions, such as varying pH, temperature, and the presence of catalysts. researchgate.netresearchgate.net Studies have shown that amoxicillin degradation can follow pseudo-first-order or pseudo-second-order kinetics depending on the specific process. researchgate.netresearchgate.net

Future advancements will likely involve developing more complex and accurate models that integrate multiple environmental variables and can predict the formation and decay of specific degradation intermediates. mdpi.com Such models are invaluable for risk assessment and for designing effective water treatment strategies. uiowa.edu

Investigation of Green Chemistry Principles in Amoxicillin Lifecycle Management

The lifecycle of amoxicillin, from production to disposal, presents significant environmental challenges, including high water and energy consumption, and the generation of chemical waste. projectdiscover.eu The application of the 12 Principles of Green Chemistry offers a framework for creating a more sustainable lifecycle for amoxicillin and other β-lactam antibiotics. acs.orgnih.gov

Key areas of investigation include:

Greener Synthesis: Replacing traditional chemical synthesis steps with biocatalytic processes. The use of enzymes, such as penicillin G acylase, for the kinetically controlled synthesis of amoxicillin is a prime example. researchgate.netresearchgate.net This approach can reduce the need for protecting groups, minimize waste, and occur under milder conditions. acs.org

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thereby reducing waste. acs.orgnih.gov This includes recycling byproducts from the synthesis process. researchgate.net

Safer Solvents and Energy Efficiency: Minimizing the use of hazardous organic solvents, which account for a significant portion of the mass and environmental impact in chemical operations, and designing processes that are energy efficient. acs.orgdigitellinc.com

Design for Degradation: Intentionally designing molecules that break down into non-toxic, benign substances in the environment after their intended use. nih.govinstituteofsustainabilitystudies.com

Applying these principles can lead to improved process efficiency, safer products, and reduced environmental persistence, contributing to a more sustainable pharmaceutical industry. digitellinc.cominstituteofsustainabilitystudies.com

Table 3: Application of Green Chemistry Principles to the Amoxicillin Lifecycle

| Green Chemistry Principle | Application in Amoxicillin Lifecycle | Reference |

|---|---|---|

| Catalysis | Use of enzymes (e.g., penicillin G acylase) for synthesis, replacing chemical steps. | acs.orgresearchgate.net |

| Reduce Derivatives | Enzymatic synthesis avoids the need for chemical protecting groups, simplifying processes. | acs.org |

| Waste Prevention | Developing continuous reactive crystallization processes to improve yield and reduce waste. | digitellinc.com |

| Use of Renewable Feedstocks | Exploring fermentation routes and biocatalytic systems for producing key intermediates. | researchgate.netnewswise.com |

| Design for Degradation | Designing antibiotics that degrade into innocuous products after their therapeutic function. | nih.gov |

Exploration of Potential Bioactivity and Alternative Applications for Ring-Opened Amoxicillin Derivatives

The opening of the β-lactam ring generally leads to the loss of amoxicillin's antibacterial activity. researchgate.net However, this does not render the resulting derivatives biologically inert. A significant area of concern is that the presence of these degradation products in the environment could still contribute to the development and spread of antibiotic resistance. researchgate.netmdpi.com For example, some intermediates like AMX-S-oxide may retain an active β-lactam ring, posing a continued risk. researchgate.net

Beyond this, the exploration of alternative applications for these derivatives is an emerging field. While direct therapeutic applications are unlikely, the unique chemical structures of ring-opened products could make them valuable as synthons or building blocks in other chemical processes. The principles of ring-opening polymerization, a versatile method for creating polyamides and other polymers, could potentially be adapted for novel biomaterial development, although this is a speculative area for amoxicillin derivatives specifically. rsc.org

Future research should investigate the full spectrum of biological interactions of these compounds, including their potential to act as signaling molecules or to interact with other biological targets beyond those related to bacterial cell wall synthesis. nih.govnih.gov Understanding any residual or novel bioactivity is critical for a complete environmental and health impact assessment.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Amoxicillin |

| Amoxicillin Penicilloic Acid |

| Amoxicillin Penilloic Acid |

| Amoxicillin 2',5'-Diketopiperazine |

| Amoxicillin-S-Oxide |

| 4-Hydroxyphenylglycyl Amoxicillin |

| Phenol Hydroxypyrazine |

| Ampicillin |

| Penicillin G |

| 6-Aminopenicillanic Acid |

| Cephalosporins |

| Carbapenems |

| Clavulanic Acid |

| p-hydroxyphenylglycine |

| p-hydroxyphenylglycine ethyl ester |

| Methanol |

| Ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。